
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by a pyrrolidine ring fused with a pyridine ring, and it contains both a ketone and a carboxylic acid functional group. It is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-methylenesuccinic acid with pyridine-3-amine under acidic conditions. The reaction is usually carried out by heating the reactants in a solvent such as ethanol or isopropanol with a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is primarily studied for its potential therapeutic properties. Its derivatives are being explored for:
- Anticancer Activity : In vitro studies have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound induces apoptosis and cell cycle arrest, suggesting its potential as a lead compound in cancer therapy.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 25 | Induces apoptosis via caspase activation |
MCF7 | 30 | Cell cycle arrest at G2/M phase |
- Antimicrobial Properties : The compound has demonstrated effectiveness against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating its potential for developing new antimicrobial agents.
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
MRSA | 8 µg/mL | Effective against resistant strains |
E. coli | 16 µg/mL | Potential application in treating infections |
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features enable various chemical reactions, including oxidation, reduction, and substitution reactions.
Biological Research
Research into the biological activity of this compound has revealed its interactions with specific molecular targets, such as enzymes and receptors involved in critical biochemical pathways. These interactions can modulate physiological processes, leading to potential therapeutic effects.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several derivatives of this compound. Modifications to the structure significantly enhanced cytotoxicity against A549 cells. Derivatives with additional functional groups showed improved selectivity towards cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were tested against clinical isolates of MRSA. Modifications in the pyridine ring improved binding affinity to bacterial targets, enhancing antimicrobial activity. The most effective derivative exhibited a MIC comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and the functional groups present in the molecule play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acid: Similar structure but lacks the pyridine ring.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups.
Prolinol derivatives: Compounds with a pyrrolidine ring and hydroxyl groups.
Uniqueness
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is unique due to the presence of both a pyridine ring and a pyrrolidine ring, along with the ketone and carboxylic acid functional groups. This combination of structural features contributes to its distinct chemical reactivity and biological activity .
Biological Activity
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.
The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes the cyclization of 2-methylenesuccinic acid with pyridine-3-amine under acidic conditions, often using solvents like ethanol or isopropanol with glacial acetic acid as a catalyst.
Key Chemical Properties:
- Molecular Formula: C₁₁H₁₃N₃O₃
- Molecular Weight: 233.24 g/mol
- Functional Groups: Ketone, carboxylic acid, pyridine ring
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown moderate to good activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of 5-Oxo-1-Pyridin-3-Ylpyrrolidine Derivatives
Compound | Pathogen | Activity Level |
---|---|---|
5d | Staphylococcus aureus | Moderate |
5e | Bacillus subtilis | Good |
5f | Pseudomonas aeruginosa | Moderate |
5g | E. coli | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, certain derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. One study reported that specific compounds reduced cell viability significantly compared to control treatments, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity Against A549 Cells
Compound | IC50 (µM) | Comparison with Cisplatin |
---|---|---|
Compound 15 | 66 | More potent than control |
Compound 21 | 45 | Comparable to cisplatin |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound is known to inhibit enzymes such as BACE-1, which plays a role in Alzheimer's disease pathology. The binding affinity is attributed to the structural features of the compound, particularly the pyridine and pyrrolidine rings .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Inhibition of BACE-1 : A study demonstrated that derivatives could inhibit BACE-1 enzyme activity with sub-micromolar potency, showcasing their potential in neurodegenerative disease treatment .
- Antimicrobial Resistance : Research on multidrug-resistant strains indicated that certain derivatives effectively combat resistant pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Properties
IUPAC Name |
5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-7(10(14)15)6-12(9)8-2-1-3-11-5-8/h1-3,5,7H,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZITHBEHRFCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406481 | |
Record name | 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-52-8 | |
Record name | 5-Oxo-1-(3-pyridinyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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